molecular formula C11H15N3O3 B2826692 1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353955-34-6

1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2826692
CAS No.: 1353955-34-6
M. Wt: 237.259
InChI Key: LLVRXOBTROMTRG-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 It is a derivative of piperidine and pyrimidine, featuring a methoxy group at the 6-position of the pyrimidine ring and a carboxylic acid group at the 3-position of the piperidine ring

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with piperidine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

1-(6-Methoxypyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

These comparisons help to understand the unique structural and functional properties of this compound and its potential advantages over other compounds.

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-10-5-9(12-7-13-10)14-4-2-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVRXOBTROMTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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